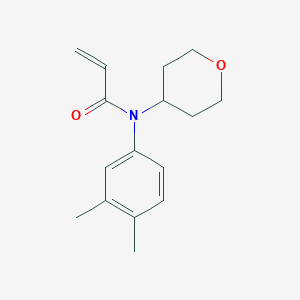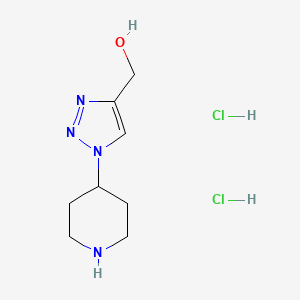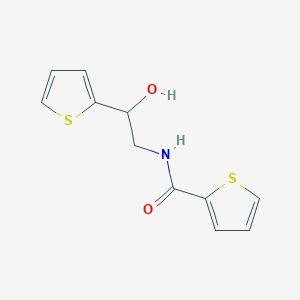![molecular formula C28H37N5O3 B2415459 5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-12-8](/img/structure/B2415459.png)
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H37N5O3 and its molecular weight is 491.636. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Stability
- The compound exhibits tautomerism, existing as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring. Its stability in crystal form contrasts with its instability in solution, leading to a mixture of transformation products upon attempts at recrystallization or synthesis. This characteristic is essential for understanding its chemical behavior and potential applications (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Synthetic Applications
- The compound is involved in the synthesis of diverse heterocyclic derivatives. It plays a role in the formation of thieno[2,3-c]pyridines and related systems, highlighting its utility in creating novel chemical structures (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
- It also contributes to the synthesis of various nitrogen and sulfur heterocyclic derivatives, demonstrating its versatility in the creation of potentially bioactive compounds (Ho & Suen, 2013).
Medicinal Chemistry
- A derivative of the compound, a 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative, has been synthesized and evaluated as a Mycobacterium tuberculosis pantothenate synthetase inhibitor. This indicates potential applications in developing novel treatments for tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
Structural Analysis
- X-ray crystallography has been used to determine the structure of related compounds, providing insights into the molecular geometry that could be relevant for understanding the compound's interactions and potential as a pharmacophore (Koshetova et al., 2022).
Heterocyclic Synthesis
- The compound is integral in the synthesis of various heterocyclic structures like pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b][1,6]naphthyridine derivatives, showcasing its role in the generation of diverse chemical entities for potential pharmacological exploration (Jachak, Avhale, Medhane, & Toche, 2006).
Biological Activity
- Compounds derived from this chemical have been evaluated for various biological activities, including antimicrobial and antifungal properties. This suggests its potential utility in the development of new therapeutic agents (Othman, 2013).
Eigenschaften
IUPAC Name |
2-phenyl-5-propan-2-yl-7-[4-(2-propylpentanoyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O3/c1-5-10-21(11-6-2)26(34)30-14-16-31(17-15-30)27(35)23-18-32(20(3)4)19-24-25(23)29-33(28(24)36)22-12-8-7-9-13-22/h7-9,12-13,18-21H,5-6,10-11,14-17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTPRAODVMCYMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)

methanesulfonamide](/img/structure/B2415381.png)
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B2415387.png)
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2415388.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2415389.png)


